
Butanoic acid, 4-imino-4-methoxy-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-imino-4-methoxy-, methyl ester: is a chemical compound with the molecular formula C6H11NO3. It is also known by its IUPAC name, methyl 4-imino-4-methoxybutanoate. This compound is an ester derivative of butanoic acid, characterized by the presence of an imino group and a methoxy group on the butanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 4-imino-4-methoxy-, methyl ester typically involves the esterification of butanoic acid derivatives. One common method is the reaction of butanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester. The imino group can be introduced through subsequent reactions involving appropriate reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, where butanoic acid is reacted with methanol under controlled conditions. The reaction is typically carried out in a continuous flow reactor to ensure high yield and purity. The imino group introduction may involve additional steps, such as the use of imidate intermediates.
Analyse Chemischer Reaktionen
Types of Reactions: Butanoic acid, 4-imino-4-methoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, butanoic acid, 4-imino-4-methoxy-, methyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: This compound is an intermediate in the synthesis of prednisolone, a glucocorticoid used to treat central nervous system disorders. It is also used in the development of other therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is employed in the synthesis of polymers, resins, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of butanoic acid, 4-imino-4-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of prednisolone, it plays a role in the anti-inflammatory and immunosuppressive effects of the final drug. The imino group and methoxy group contribute to its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Butanoic acid, 4-methoxy-, methyl ester: This compound lacks the imino group and has different reactivity and applications.
Butanoic acid, 4-ethoxy-, methyl ester: Similar structure but with an ethoxy group instead of a methoxy group, leading to different chemical properties.
Uniqueness: Butanoic acid, 4-imino-4-methoxy-, methyl ester is unique due to the presence of both imino and methoxy groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of important pharmaceuticals highlights its significance in medicinal chemistry.
Eigenschaften
CAS-Nummer |
61324-61-6 |
|---|---|
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
methyl 4-imino-4-methoxybutanoate |
InChI |
InChI=1S/C6H11NO3/c1-9-5(7)3-4-6(8)10-2/h7H,3-4H2,1-2H3 |
InChI-Schlüssel |
KLMSTTBNQABSFN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=N)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



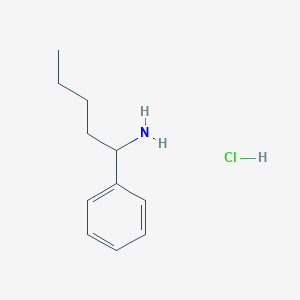
![4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B12441146.png)


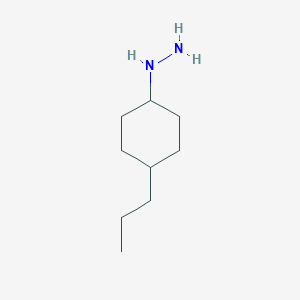

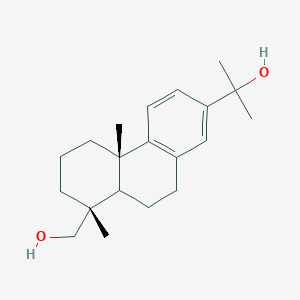
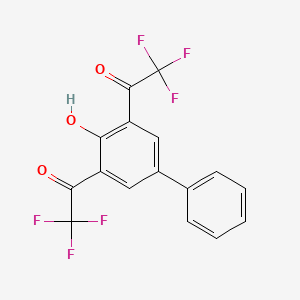
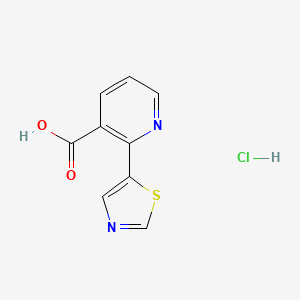


![4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide](/img/structure/B12441178.png)

